N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide
Description
N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide is a heterocyclic compound featuring a benzofuropyrimidine core fused with a phenyl group at position 3 and an acetamide moiety substituted with a cyclohexyl group.
Properties
CAS No. |
877656-63-8 |
|---|---|
Molecular Formula |
C24H23N3O4 |
Molecular Weight |
417.465 |
IUPAC Name |
N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C24H23N3O4/c28-20(25-16-9-3-1-4-10-16)15-26-21-18-13-7-8-14-19(18)31-22(21)23(29)27(24(26)30)17-11-5-2-6-12-17/h2,5-8,11-14,16H,1,3-4,9-10,15H2,(H,25,28) |
InChI Key |
BAPQVPCXKFBYBM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a benzofuran derivative with a pyrimidine derivative under acidic or basic conditions. The reaction conditions often require the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization, chromatography, and other purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to different pharmacological properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, modifying its chemical and biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with potentially diverse biological activities.
Scientific Research Applications
The compound exhibits notable biological activities attributed to its ability to interact with specific molecular targets. Preliminary studies indicate that it may inhibit dihydrofolate reductase (DHFR) , an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to antiproliferative effects on various cancer cell lines, making it a candidate for cancer therapeutics.
Applications in Medicinal Chemistry
Case Study 1: Anticancer Efficacy
A study evaluated the antiproliferative effects of N-cyclohexyl-2-(2,4-dioxo-3-phenyl-benzofuro[3,2-d]pyrimidin-1-yl)acetamide on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, correlating with DHFR inhibition. Further investigations are warranted to understand the mechanism and optimize its structure for enhanced efficacy.
Case Study 2: Antifungal Activity
In a comparative study of heterocyclic compounds against fungal strains, derivatives similar to N-cyclohexyl-2-(2,4-dioxo-3-phenyl-benzofuro[3,2-d]pyrimidin-1-yl)acetamide were tested. The results suggested that modifications to the benzofuro-pyrimidine core could enhance antifungal activity, indicating that this compound could serve as a lead structure for developing new antifungal agents.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit dihydrofolate reductase (DHFR), reducing the quantity of tetrahydrofolate necessary for DNA synthesis, thereby affecting cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogues with Modified Substituents on the Acetamide Side Chain
N-(2-Methoxyphenyl) Derivative
A closely related compound, 2-(2,4-dioxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide (Molecular formula: C₂₅H₁₉N₃O₅; Average mass: 441.443 Da), replaces the cyclohexyl group with a 2-methoxyphenyl substituent. Key differences include:
- Solubility : The methoxy group may enhance polarity compared to the hydrophobic cyclohexyl group.
- Electronic Effects : The electron-donating methoxy group could alter the electron density of the acetamide moiety, affecting binding interactions .
Cycloalkyl Substituents
In purine-based analogs (e.g., A₂A adenosine receptor agonists), substituents like cyclobutyl, cyclopentyl, and cyclohexyl were compared:
| Compound | Substituent | Yield (%) | Key Feature |
|---|---|---|---|
| N-cyclobutyl analog (4) | Cyclobutyl | 21 | Lower steric hindrance |
| N-cyclopentyl analog (5) | Cyclopentyl | 35 | Moderate lipophilicity |
| N-cyclohexyl analog (7) | Cyclohexyl | 95 | High yield, enhanced hydrophobicity |
The cyclohexyl derivative (7) exhibited the highest synthetic yield (95%), suggesting superior stability during synthesis. Its bulky structure may improve membrane permeability in biological systems .
Tautomeric Behavior in Thiazolidinone Derivatives
The compound N-cyclohexyl-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide exists as a 1:1 tautomeric mixture of imino (3e-I) and anilino (3e-A) forms. The cyclohexyl group’s steric bulk may stabilize specific tautomers, influencing reactivity and binding specificity compared to smaller substituents .
Benzodiazepine-Based Analogs
Compounds like 2-(3'-acetylbiphenyl-4-yl)-N-cyclohexyl-2-(3-(4-hydroxyphenyl)-2,5-dioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-4(5H)-yl)acetamide incorporate a benzodiazepine core instead of benzofuropyrimidine. Key comparisons include:
Sulfur-Containing Derivatives
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide introduces sulfur atoms at multiple positions. Key differences:
Indole-Based Analogs
Compounds such as N-cyclohexyl-2-(1-pentylindol-3-yl)acetamide (CH-PIATA) feature an indole core instead of benzofuropyrimidine. The indole moiety’s planar structure may facilitate π-π stacking interactions, whereas the benzofuropyrimidine core’s fused rings could enhance rigidity and thermal stability .
Biological Activity
N-cyclohexyl-2-(2,4-dioxo-3-phenyl-benzofuro[3,2-d]pyrimidin-1-yl)acetamide is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a complex tricyclic structure that includes a benzofuro-pyrimidine core, which is known for its diverse biological activities. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
The molecular formula of N-cyclohexyl-2-(2,4-dioxo-3-phenyl-benzofuro[3,2-d]pyrimidin-1-yl)acetamide is with a molecular weight of 417.5 g/mol. The compound's structural characteristics contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | N-cyclohexyl-2-(2,4-dioxo-3-phenyl-benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
| InChI Key | BAPQVPCXKFBYBM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a critical role in DNA synthesis and cell proliferation. This inhibition can lead to antiproliferative effects on various cancer cell lines.
Biological Activity Studies
Recent research has focused on evaluating the biological activity of N-cyclohexyl-2-(2,4-dioxo-3-phenyl-benzofuro[3,2-d]pyrimidin-1-yl)acetamide through various in vitro and in vivo assays.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Activity
Preliminary tests also indicate antimicrobial properties against various bacterial strains. The compound shows promise as an antibacterial agent, potentially effective against resistant strains.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of derivatives related to N-cyclohexyl-2-(2,4-dioxo-3-phenyl-benzofuro[3,2-d]pyrimidin-1-yl)acetamide:
- Synthesis and Evaluation : A study synthesized several derivatives and evaluated their biological activities. Some derivatives exhibited enhanced potency compared to the parent compound, indicating structure–activity relationships that can guide future modifications .
- Anthelmintic Activity : Related compounds have shown anthelmintic activity in model organisms such as earthworms (Pheretima posthuma). These findings suggest potential applications in veterinary medicine .
- Mechanistic Insights : Research has provided insights into the molecular mechanisms by which these compounds exert their effects, including modulation of signaling pathways involved in cell survival and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
